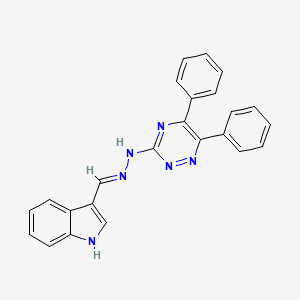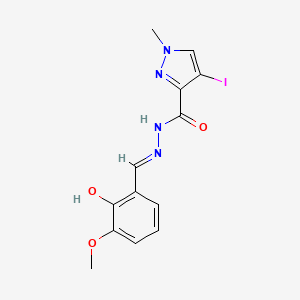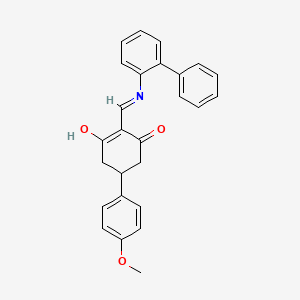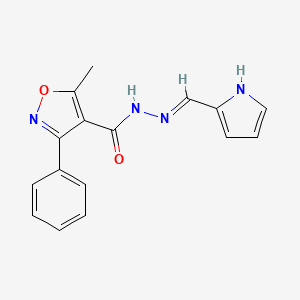![molecular formula C15H25NO3S B604746 [(4,5-Dimethyl-2-pentyloxyphenyl)sulfonyl]dimethylamine CAS No. 1163729-92-7](/img/structure/B604746.png)
[(4,5-Dimethyl-2-pentyloxyphenyl)sulfonyl]dimethylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(4,5-Dimethyl-2-pentyloxyphenyl)sulfonyl]dimethylamine, also known as DIDS, is a chemical compound that has been widely used in scientific research due to its ability to inhibit chloride channels and transporters. DIDS is a sulfonamide derivative that contains a phenyl ring substituted with two methyl groups, a pentyloxy group, and a sulfonamide group.
Mécanisme D'action
[(4,5-Dimethyl-2-pentyloxyphenyl)sulfonyl]dimethylamine inhibits chloride channels and transporters by binding to a specific site on the protein. This binding prevents the movement of chloride ions across the membrane, resulting in the inhibition of chloride transport. [(4,5-Dimethyl-2-pentyloxyphenyl)sulfonyl]dimethylamine has been shown to inhibit several types of chloride channels and transporters, including the cystic fibrosis transmembrane conductance regulator (CFTR), the volume-regulated anion channel (VRAC), and the Ca2+-activated Cl- channel (CaCC).
Biochemical and Physiological Effects
[(4,5-Dimethyl-2-pentyloxyphenyl)sulfonyl]dimethylamine has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the swelling of cells in response to osmotic stress, suggesting a role in cell volume regulation. [(4,5-Dimethyl-2-pentyloxyphenyl)sulfonyl]dimethylamine has also been shown to inhibit the secretion of pancreatic enzymes, suggesting a role in the regulation of pancreatic function. In addition, [(4,5-Dimethyl-2-pentyloxyphenyl)sulfonyl]dimethylamine has been shown to inhibit the contraction of smooth muscle, suggesting a role in the regulation of vascular tone.
Avantages Et Limitations Des Expériences En Laboratoire
[(4,5-Dimethyl-2-pentyloxyphenyl)sulfonyl]dimethylamine has several advantages as an inhibitor of chloride channels and transporters. It is a potent and specific inhibitor that has been widely used in scientific research. [(4,5-Dimethyl-2-pentyloxyphenyl)sulfonyl]dimethylamine is also relatively easy to use, as it can be added directly to the experimental solution. However, [(4,5-Dimethyl-2-pentyloxyphenyl)sulfonyl]dimethylamine has some limitations as well. It has been shown to have off-target effects on other ion channels and transporters, which can complicate the interpretation of experimental results. In addition, [(4,5-Dimethyl-2-pentyloxyphenyl)sulfonyl]dimethylamine has been shown to be toxic to some cell types at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research on [(4,5-Dimethyl-2-pentyloxyphenyl)sulfonyl]dimethylamine. One direction is to study the role of [(4,5-Dimethyl-2-pentyloxyphenyl)sulfonyl]dimethylamine in the regulation of cell volume in different cell types. Another direction is to investigate the effect of [(4,5-Dimethyl-2-pentyloxyphenyl)sulfonyl]dimethylamine on the function of chloride channels and transporters in different organs, such as the kidney and liver. Additionally, it would be interesting to study the effect of [(4,5-Dimethyl-2-pentyloxyphenyl)sulfonyl]dimethylamine on the function of other ion channels and transporters, and to develop more specific inhibitors of chloride channels and transporters.
Méthodes De Synthèse
The synthesis of [(4,5-Dimethyl-2-pentyloxyphenyl)sulfonyl]dimethylamine involves the reaction between p-tert-butylphenol and 1-bromopentane to form 4-tert-butyl-2-pentyloxyphenol. This compound is then converted to 4,5-dimethyl-2-pentyloxyphenol through a series of reactions involving chlorination, deprotonation, and oxidation. The final step involves the reaction between 4,5-dimethyl-2-pentyloxyphenol and sulfonamide dimethylamine to form [(4,5-Dimethyl-2-pentyloxyphenyl)sulfonyl]dimethylamine.
Applications De Recherche Scientifique
[(4,5-Dimethyl-2-pentyloxyphenyl)sulfonyl]dimethylamine has been widely used in scientific research as an inhibitor of chloride channels and transporters. It has been used to study the role of chloride channels in various physiological processes, including cell volume regulation, neuronal excitability, and muscle contraction. [(4,5-Dimethyl-2-pentyloxyphenyl)sulfonyl]dimethylamine has also been used to study the function of chloride transporters in the kidney, liver, and pancreas.
Propriétés
IUPAC Name |
N,N,4,5-tetramethyl-2-pentoxybenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO3S/c1-6-7-8-9-19-14-10-12(2)13(3)11-15(14)20(17,18)16(4)5/h10-11H,6-9H2,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUURJWVRZBMJNW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=C(C=C(C(=C1)C)C)S(=O)(=O)N(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(4,5-Dimethyl-2-pentyloxyphenyl)sulfonyl]dimethylamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-(3-methylphenyl)-4(3H)-quinazolinone](/img/structure/B604664.png)

![2-[1-(2-ethoxyanilino)ethylidene]-1H-indene-1,3(2H)-dione](/img/structure/B604668.png)
![2-[1-(2-phenoxyanilino)ethylidene]-1H-indene-1,3(2H)-dione](/img/structure/B604670.png)
![6,8-dimethyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B604671.png)

![2-{[(3,4-Dichlorobenzyl)amino]methylene}-5-(4-methoxyphenyl)cyclohexane-1,3-dione](/img/structure/B604674.png)

![8-ethyl-2,5-dihydro-3H-[1,2,4]triazino[5,6-b]indole-3-thione](/img/structure/B604678.png)
![2-(1,3-benzothiazol-2-yl)-4-{[(4-methyl-1-piperazinyl)amino]methylene}-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B604680.png)

![N'-[(E)-(2-hydroxyphenyl)methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B604683.png)
![2-[(2,3-dihydro-1H-inden-5-ylamino)methylene]-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B604685.png)